molecular formula C13H14N2O2S B11994785 N-(4-anilinophenyl)methanesulfonamide CAS No. 83482-79-5

N-(4-anilinophenyl)methanesulfonamide

Cat. No.: B11994785
CAS No.: 83482-79-5
M. Wt: 262.33 g/mol
InChI Key: ONPUQJGXIGFCMO-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)methanesulfonamide is an organic compound with the molecular formula C13H14N2O2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)methanesulfonamide typically involves the reaction of 4-anilinophenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-anilinophenylamine+methanesulfonyl chlorideThis compound+HCl\text{4-anilinophenylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-anilinophenylamine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in industrial production include dichloromethane and acetonitrile .

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

N-(4-anilinophenyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)methanesulfonamide
  • N-(4-chlorophenyl)methanesulfonamide
  • N-(4-fluorophenyl)methanesulfonamide

Uniqueness

N-(4-anilinophenyl)methanesulfonamide is unique due to its specific structural features, such as the presence of an aniline group attached to the phenyl ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

83482-79-5

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-(4-anilinophenyl)methanesulfonamide

InChI

InChI=1S/C13H14N2O2S/c1-18(16,17)15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h2-10,14-15H,1H3

InChI Key

ONPUQJGXIGFCMO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

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